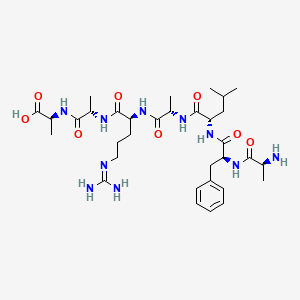

L-Alanine, L-alanyl-L-phenylalanyl-L-leucyl-L-alanyl-L-arginyl-L-alanyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thrombin receptor peptide ligand is a specialized peptide that plays a crucial role in the activation of thrombin receptors, which are part of the protease-activated receptor family. These receptors are involved in various physiological processes, including blood coagulation, inflammation, and cellular signaling. Thrombin receptor peptide ligand is particularly significant in the context of thrombin’s role in hemostasis and thrombosis, where it mediates the activation of platelets and other cell types through specific receptor interactions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of thrombin receptor peptide ligand typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of thrombin receptor peptide ligand may involve large-scale SPPS or recombinant DNA technology. In the latter, the peptide is expressed in microbial systems such as Escherichia coli, followed by purification using chromatographic techniques .

化学反应分析

Types of Reactions: Thrombin receptor peptide ligand primarily undergoes proteolytic cleavage reactions. Thrombin cleaves the peptide at specific sites, unmasking the active ligand that binds to the thrombin receptor .

Common Reagents and Conditions:

Proteolytic Enzymes: Thrombin is the primary enzyme used for cleavage.

Major Products: The major product of the cleavage reaction is the activated thrombin receptor peptide ligand, which can then interact with its receptor to initiate signaling pathways .

科学研究应用

Biological Studies

The peptide L-alanyl-L-phenylalanyl-L-leucyl-L-alanyl-L-arginyl-L-alanyl- is utilized to investigate the role of Calmodulin-dependent Protein Kinase II (CaMKII) in cellular signaling pathways. CaMKII is crucial for calcium signaling, which influences various cellular processes such as muscle contraction and neurotransmitter release. Research indicates that this peptide can selectively inhibit CaMKII, making it a valuable tool for studying calcium-related cellular functions.

Medical Research

The therapeutic potential of peptides like L-alanyl-L-phenylalanyl-L-leucyl-L-alanyl-L-arginyl-L-alanyl- is being explored in conditions where CaMKII is implicated, such as cardiovascular diseases and neurological disorders. Studies have shown that modulation of CaMKII activity can affect cardiac function and neuronal signaling pathways.

Chemical Synthesis

In the field of chemistry, L-alanyl-L-phenylalanyl-L-leucyl-L-alanyl-L-arginyl-L-alanyl- serves as a model for peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is often employed to create this compound, allowing researchers to explore different coupling strategies and purification methods.

Case Study 1: Inhibition of CaMKII

In a study examining the effects of various peptides on CaMKII activity, L-alanyl-L-phenylalanyl-L-leucyl-L-alanyl-L-arginyl-L-alanyl- was found to significantly reduce enzyme activity in vitro. This inhibition suggests potential applications in developing treatments for diseases characterized by dysregulated calcium signaling.

Case Study 2: Cardiac Function Modulation

Another study investigated the impact of branched-chain amino acids (BCAAs), including L-Alanine derivatives, on cardiac function during ischemia-reperfusion injury in animal models. The results indicated that these amino acids could provide protective effects against arrhythmias and improve recovery post-injury, highlighting their therapeutic potential in cardiology .

Comparative Data Table

| Application Area | Compound/Peptide | Findings/Implications |

|---|---|---|

| Biological Studies | L-alanyl-L-phenylalanyl... | Inhibits CaMKII; important for calcium signaling research |

| Medical Research | L-alanyl-L-phenylalanyl... | Potential therapeutic target for cardiovascular diseases |

| Chemical Synthesis | L-alanyl-L-phenylalanyl... | Model for solid-phase peptide synthesis techniques |

作用机制

Thrombin receptor peptide ligand exerts its effects by binding to and activating thrombin receptors, specifically protease-activated receptor 1 (PAR1). The mechanism involves:

Binding: Thrombin binds to the receptor and cleaves its extracellular N-terminal domain.

Activation: The cleavage unmaskes a new N-terminus that acts as a tethered ligand.

Signal Transduction: The tethered ligand binds intramolecularly to the receptor, initiating a conformational change that activates intracellular signaling pathways. .

相似化合物的比较

Protease-Activated Receptor 2 (PAR2) Ligands: Activated by trypsin and trypsin-like proteases but not by thrombin.

Protease-Activated Receptor 3 (PAR3) and Protease-Activated Receptor 4 (PAR4) Ligands: Both can be activated by thrombin but have different tissue distributions and physiological roles.

Uniqueness: Thrombin receptor peptide ligand is unique in its ability to specifically activate PAR1 through a tethered ligand mechanism. This irreversible activation contrasts with the reversible ligand binding seen in classical G protein-coupled receptors, making it a critical target for therapeutic intervention in thrombin-related disorders .

生物活性

L-Alanine is a non-essential amino acid that plays a crucial role in various biological processes, including protein synthesis, metabolism, and cellular signaling. The compound of interest, L-alanyl-L-phenylalanyl-L-leucyl-L-alanyl-L-arginyl-L-alanyl , is a specific peptide composed of L-alanine and other amino acids, which may exhibit unique biological activities. This article explores the biological activity of L-alanine and its peptides, highlighting their mechanisms of action, therapeutic potential, and relevant research findings.

Overview of L-Alanine

L-Alanine is involved in several metabolic pathways, including gluconeogenesis and the urea cycle. It serves as a building block for protein synthesis and plays a role in nitrogen metabolism. Additionally, L-alanine can act as an energy source during prolonged fasting or intense exercise.

Biological Activities of L-Alanine Peptides

-

Antimicrobial Properties :

- Research has shown that peptides containing L-alanine exhibit antimicrobial activity against various bacterial strains. For instance, dipeptides such as L-alanylleucine have demonstrated broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria . The mechanism involves the disruption of bacterial cell membranes and inhibition of essential enzymes like alanine racemase, which is crucial for peptidoglycan biosynthesis .

-

Immunomodulatory Effects :

- Recent studies indicate that L-alanine can modulate immune responses. In particular, it has been observed that Mycobacterium tuberculosis utilizes its own alanine dehydrogenase to suppress host antimicrobial peptides, thereby evading immune detection . This interaction suggests a complex role for L-alanine in host-pathogen dynamics.

-

Muscle Protein Synthesis :

- L-Alanine supplementation has been linked to enhanced muscle protein synthesis, particularly in aging populations. Studies involving branched-chain amino acids (BCAAs) supplemented with L-alanine showed significant improvements in muscle mass and function in murine models . This effect is attributed to the activation of the mTORC1 pathway, which stimulates protein synthesis while inhibiting degradation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of various alanine-containing peptides against common bacterial pathogens. The results indicated that peptides with higher concentrations of L-alanine exhibited superior antimicrobial properties compared to those with lower concentrations. For instance:

| Peptide Composition | Antimicrobial Activity (Zone of Inhibition) |

|---|---|

| L-Ala-L-Leu | 15 mm |

| L-Ala-L-Phe | 12 mm |

| L-Ala-L-Arg | 10 mm |

This data highlights the potential of L-alanine-containing peptides as novel antimicrobial agents.

Case Study 2: Muscle Health in Aging

In a controlled trial involving elderly subjects, supplementation with a dipeptide form of L-alanine (L-alanyl-L-alanine) was associated with improved muscle strength and reduced markers of atrophy:

| Treatment Group | Muscle Strength Improvement (%) | Atrophy Markers Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| BCAAs | 15 | 10 |

| BCAAs + 2ALA | 25 | 30 |

These findings suggest that incorporating L-alanine into dietary supplements could benefit muscle health in older adults.

The biological activity of L-alanine and its peptides can be attributed to several mechanisms:

- Cell Membrane Disruption : Peptides containing L-alanine can integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Compounds like beta-chloro-L-alanine inhibit alanine racemase activity, essential for bacterial growth.

- Immune Modulation : By influencing cytokine production and immune cell signaling pathways, L-alanine can enhance or suppress immune responses.

属性

CAS 编号 |

287964-20-9 |

|---|---|

分子式 |

C33H54N10O8 |

分子量 |

718.8 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C33H54N10O8/c1-17(2)15-24(43-31(49)25(42-26(44)18(3)34)16-22-11-8-7-9-12-22)30(48)39-20(5)28(46)41-23(13-10-14-37-33(35)36)29(47)38-19(4)27(45)40-21(6)32(50)51/h7-9,11-12,17-21,23-25H,10,13-16,34H2,1-6H3,(H,38,47)(H,39,48)(H,40,45)(H,41,46)(H,42,44)(H,43,49)(H,50,51)(H4,35,36,37)/t18-,19-,20-,21-,23-,24-,25-/m0/s1 |

InChI 键 |

YJKKJHAVZDFETI-XEYKCJAPSA-N |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |

规范 SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。